molecular formula C13H20ClNO5 B8137941 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride

Cat. No.: B8137941
M. Wt: 305.75 g/mol
InChI Key: MKXXELJFGUSHJY-UHFFFAOYSA-N
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Description

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO5. It is known for its unique structure, which includes an aminobutyl group, a hydroxy group, and two methoxy groups attached to a benzoate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-aminobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane (DCM) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-aminobutyl 4-oxo-3,5-dimethoxybenzoate.

    Reduction: Formation of 4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobutyl 4-hydroxybenzoate
  • 4-Aminobutyl 3,5-dimethoxybenzoate
  • 4-Hydroxy-3,5-dimethoxybenzoic acid

Uniqueness

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride is unique due to the presence of both hydroxy and methoxy groups on the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5.ClH/c1-17-10-7-9(8-11(18-2)12(10)15)13(16)19-6-4-3-5-14;/h7-8,15H,3-6,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXXELJFGUSHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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